molecular formula C15H16O3 B560821 1,1-Biphenyl,2,2,4-trimethoxy-(9CI) CAS No. 19718-52-6

1,1-Biphenyl,2,2,4-trimethoxy-(9CI)

Cat. No.: B560821
CAS No.: 19718-52-6
M. Wt: 244.29
InChI Key: SIYPCIQJLWCGQF-UHFFFAOYSA-N
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Description

The compound 1,1-Biphenyl,2,2,4-trimethoxy-(9CI) (CAS: 54960-98-4) is a substituted biphenyl featuring three methoxy (-OCH₃) groups at positions 2, 2', and 4 of the biphenyl scaffold. This structural motif is significant in medicinal chemistry due to the influence of methoxy groups on pharmacokinetic properties, such as solubility and metabolic stability, as well as their role in modulating biological activity through steric and electronic effects .

Properties

CAS No.

19718-52-6

Molecular Formula

C15H16O3

Molecular Weight

244.29

IUPAC Name

2,4-dimethoxy-1-(2-methoxyphenyl)benzene

InChI

InChI=1S/C15H16O3/c1-16-11-8-9-13(15(10-11)18-3)12-6-4-5-7-14(12)17-2/h4-10H,1-3H3

InChI Key

SIYPCIQJLWCGQF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2OC)OC

Synonyms

1,1-Biphenyl,2,2,4-trimethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Methoxy Substitutions

2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl (TKB)
  • Substituents : Methoxy groups at positions 2, 3, 4; acetyl group at 4'.
  • Key Differences : The acetyl group in TKB introduces a ketone functionality, enhancing electron-withdrawing effects compared to the purely methoxy-substituted target compound.
  • Biological Activity : TKB exhibits microtubule-inhibiting properties, similar to colchicine, by binding to tubulin. X-ray diffraction studies confirm that the acetyl group stabilizes interactions with the tubulin β-subunit .
2,3,4,4'-Tetramethoxy-1,1'-biphenyl (TMB)
  • Substituents : Methoxy groups at positions 2, 3, 4, and 4'.
  • Biological Activity : TMB shows weaker microtubule inhibition compared to TKB, highlighting the critical role of the acetyl group in TKB for activity .
2,4,6-Trimethoxy-[1,1′-biphenyl]ethan-1-one (Compound 40)
  • Substituents : Methoxy groups at positions 2, 4, 6; ketone at position 1'.
  • Synthesis : Synthesized via Suzuki–Miyaura cross-coupling of phenylboronic acid with a brominated precursor, using Pd(PPh₃)₄ as a catalyst .
Comparison Table: Methoxy-Substituted Analogues
Compound Substituents Functional Groups Key Activity/Application Reference
Target Compound 2,2',4-Trimethoxy None Under investigation
TKB 2,3,4-Trimethoxy; 4'-Acetyl Ketone Microtubule inhibition
TMB 2,3,4,4'-Tetramethoxy None Weak microtubule inhibition
Compound 40 2,4,6-Trimethoxy; 1'-Ketone Ketone Precursor to chalcone derivatives

Analogues with Hydroxyl or Mixed Functional Groups

[1,1-Biphenyl]-2,2,4,4-tetrol,6,6-dimethyl-,(1R)-(9CI)
  • Substituents : Four hydroxyl (-OH) groups at positions 2, 2', 4, 4'; methyl groups at 6, 6'.
  • Key Differences : Hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the lipophilic methoxy groups in the target compound. This impacts solubility and membrane permeability .
o-Phenylphenol ([1,1'-Biphenyl]-2-ol)
  • Substituents : Hydroxyl group at position 2.
  • Applications : Used as a fungicide and disinfectant. The hydroxyl group enables radical scavenging, contributing to its antimicrobial activity .

Halogenated Biphenyl Analogues

Polychlorinated Biphenyls (PCBs)
  • Substituents : Multiple chlorine atoms (e.g., PCB-147: 2,2',3,4',5,6-hexachloro).
  • Key Differences : Chlorine atoms confer environmental persistence and toxicity. Unlike methoxy groups, chlorines are electron-withdrawing and resistant to metabolic degradation .

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